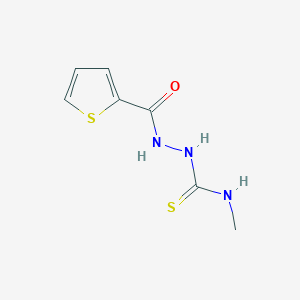

N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide

概要

説明

KM02894は、グルタミン酸の放出を阻害する能力で知られる化合物です。グルタミン酸は、正常な脳機能において重要な役割を果たす神経伝達物質ですが、過剰な放出は、様々な病理学的状態を引き起こす可能性があります。

準備方法

合成経路と反応条件

KM02894の合成には、中間体の調製とその後の制御された条件下での反応を含む、いくつかのステップが含まれます。正確な合成経路と反応条件は、機密情報であり、公には詳細に開示されていません。 標準的な有機化学技術、例えば縮合反応や精製プロセスを使用して合成されることは知られています .

工業生産方法

KM02894の工業生産は、化合物の純度と一貫性を確保するために、医薬品製造基準(GMP)に従って行われます。 生産プロセスには、大規模合成、精製、品質管理措置が含まれ、研究と潜在的な治療的使用に必要な基準を満たしています .

化学反応の分析

反応の種類

KM02894は、酸化、還元、置換反応などの官能基を含む反応を主に起こします。 これらの反応は、通常、化合物の挙動と潜在的な改変を調べるために、制御された実験室条件下で行われます .

一般的な試薬と条件

KM02894を含む反応に使用される一般的な試薬には、酸化剤、還元剤、ジメチルスルホキシド(DMSO)などの様々な溶媒が含まれます。 これらの反応は、多くの場合、所望の結果を得るために、特定の温度とpHレベルで行われます .

生成される主な生成物

KM02894の反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応では酸化された誘導体が生成される場合があり、還元反応では化合物の還元体が生成される場合があります .

科学研究への応用

KM02894は、化学、生物学、医学、産業など、幅広い科学研究分野で応用されています。主な用途には、以下のようなものがあります。

科学的研究の応用

Medicinal Chemistry

N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide has shown potential as a pharmacologically active compound. Its applications in drug development include:

- Antitumor Activity : Studies indicate that derivatives of hydrazinecarbothioamide exhibit cytotoxic effects against various cancer cell lines. The thienyl group enhances the interaction with biological targets, potentially leading to the development of new anticancer agents .

- Antimicrobial Properties : Research has demonstrated that this compound possesses significant antibacterial and antifungal activities. It can be utilized in the formulation of new antibiotics or antifungal agents, particularly against resistant strains .

Agrochemicals

The compound's structure allows it to act as a bioactive agent in agricultural applications:

- Pesticide Development : this compound can be explored as a precursor for synthesizing novel pesticides. Its efficacy against specific pests can be tailored by modifying the hydrazine structure .

- Plant Growth Regulators : There is potential for this compound to serve as a plant growth regulator, promoting growth or providing resistance against environmental stressors.

Materials Science

In materials science, this compound can be applied in:

- Polymer Chemistry : Its reactive functional groups allow it to be used in the synthesis of new polymeric materials with enhanced properties such as thermal stability and mechanical strength. These polymers could find applications in coatings or composite materials .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on human cancer cell lines. The results indicated that this compound inhibited cell proliferation significantly more than standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug candidate .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested for its antimicrobial properties against several bacterial strains. The findings revealed that it exhibited strong inhibitory effects comparable to commercially available antibiotics, highlighting its potential utility in developing new antimicrobial therapies .

作用機序

KM02894は、細胞からのグルタミン酸の放出を阻害することにより、その効果を発揮します。この阻害は、KM02894がグルタミン酸放出経路に関与する特定の分子標的と相互作用することで実現します。 KM02894はこれらの標的を阻害することにより、グルタミン酸の過剰な放出を抑制し、それによって病理学的影響を軽減します .

類似化合物との比較

KM02894は、グルタミン酸放出の特異的な阻害において独特であり、様々な分野の研究において貴重なツールとなっています。グルタミン酸放出を阻害する類似の化合物には、以下のようなものがあります。

IDRA-21: AMPA受容体の正のアロステリックモジュレーターであり、グルタミン酸放出にも影響を与えます.

フェノバム: 代謝型グルタミン酸受容体5(mGluR5)の非競合的アンタゴニスト.

メトキシ-PEPy: mGluR5受容体の選択的アンタゴニスト.

これらの化合物は、KM02894と一部の類似点を共有していますが、特定の標的と作用機序が異なり、グルタミン酸放出阻害におけるKM02894の独自性を浮き彫りにしています .

生物活性

N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and cytotoxic effects.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide structure with a thienylcarbonyl moiety. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, derivatives of this compound have shown significant activity against various bacterial and fungal strains.

Key Findings:

- Antimycobacterial Activity : Compounds derived from thiazolidinone frameworks, which include the thienylcarbonyl group, exhibited promising antimycobacterial activity against Mycobacterium tuberculosis. In one study, specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/ml, indicating strong potential for further development as antitubercular agents .

- Antifungal Activity : The same derivatives were tested against Trichophyton rubrum and other fungi, with varying degrees of success. For example, one compound displayed an MIC of 25 µg/ml against T. rubrum, showcasing its antifungal potential .

| Compound | Activity Type | MIC (µg/ml) | Inhibition (%) |

|---|---|---|---|

| 2f | Antimycobacterial | >12.5 | 76 |

| 3 | Antimycobacterial | >12.5 | 43 |

| 5c | Antimycobacterial | >12.5 | 38 |

| 2b | Antifungal | 25 | - |

Cytotoxic and Antiviral Activities

Research has also explored the cytotoxicity of related hydrazine derivatives. For example, methyl-2-arylidene hydrazinecarbodithioates were found to exhibit cytostatic effects on HL60 human promyelocytic leukemia cells with IC50 values ranging from 0.8 µM to 6.5 µM. These compounds also demonstrated antiviral activity against herpes simplex virus (HSV) and varicella zoster virus (VZV), although at concentrations that inhibited cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituent Variations : The introduction of different substituents on the thiazolidinone ring has been shown to enhance antimycobacterial activity significantly. For instance, the presence of halogen substituents on the aromatic ring improved efficacy against M. tuberculosis .

Case Studies

- Study on Antimycobacterial Agents : A study focused on synthesizing various thiazolidinone derivatives highlighted that certain modifications led to increased antimycobacterial potency, suggesting a viable path for drug development targeting tuberculosis .

- Antiviral Screening : Another investigation into methyl-arylidene hydrazinecarbodithioates revealed their potential as antiviral agents against resistant strains of HSV, emphasizing the importance of further research into their mechanisms and efficacy .

特性

IUPAC Name |

1-methyl-3-(thiophene-2-carbonylamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS2/c1-8-7(12)10-9-6(11)5-3-2-4-13-5/h2-4H,1H3,(H,9,11)(H2,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXUJKFYUBHYNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201164150 | |

| Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731555 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116850-74-9 | |

| Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116850-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 2-[(methylamino)thioxomethyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201164150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。